molecular formula C20H20N4O4S B2595215 N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896266-55-0

N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2595215
CAS No.: 896266-55-0
M. Wt: 412.46
InChI Key: UUZMLMSTMANVEH-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a high-purity oxalamide derivative designed for pharmaceutical and chemical research. This compound features a unique molecular architecture, integrating a 2-cyanophenyl group and a (1-(phenylsulfonyl)pyrrolidin-2-yl)methyl moiety, which may confer specific binding properties for biological target engagement. The phenylsulfonyl group is a recognized structural component in compounds designed for their latent acid properties and potential application in polymer chemistry . As part of the oxalamide chemical family, which includes compounds like N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide , this reagent serves as a valuable building block or intermediate in synthetic organic chemistry, particularly in the development of novel molecular entities. Its primary research applications include use as a standard in analytical method development, a key intermediate in the synthesis of more complex molecules, and a tool compound for investigating structure-activity relationships in medicinal chemistry programs. The presence of the sulfonyl group adjacent to the pyrrolidine ring may influence the compound's metabolic stability, a consideration important in the design of new chemical entities, as evidenced by studies on structurally modified compounds . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c21-13-15-7-4-5-11-18(15)23-20(26)19(25)22-14-16-8-6-12-24(16)29(27,28)17-9-2-1-3-10-17/h1-5,7,9-11,16H,6,8,12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZMLMSTMANVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide intermediate.

    Introduction of the 2-cyanophenyl group: This step involves the reaction of the oxalamide intermediate with 2-cyanophenylamine under suitable conditions.

    Attachment of the phenylsulfonyl-pyrrolidine moiety: The final step involves the reaction of the intermediate with a phenylsulfonyl-pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Activity
Research indicates that derivatives of compounds similar to N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibit anti-inflammatory properties. These compounds may act through modulation of inflammatory pathways, such as inhibition of cyclooxygenase enzymes or modulation of cytokine release .

2. Cancer Treatment
The compound has potential applications in oncology. Its structural features may allow it to interact with specific receptors involved in cancer cell proliferation and survival. For instance, studies have shown that similar oxalamides can inhibit tumor growth by inducing apoptosis in cancer cells .

3. Neurological Disorders
Preliminary research suggests that compounds with similar frameworks could be beneficial in treating neurological disorders by modulating neurotransmitter systems or reducing neuroinflammation. This application is particularly relevant given the increasing interest in neuroprotective agents .

Case Studies

Study Focus Findings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro using similar oxalamide derivatives .
Study 2Cancer cell apoptosisReported that oxalamide derivatives induced apoptosis in various cancer cell lines through mitochondrial pathways .
Study 3NeuroprotectionShowed potential neuroprotective effects in animal models of neurodegeneration .

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Compounds

The compound’s structure can be compared to other oxalamides in the evidence, which vary in substituents and pharmacological profiles:

Compound N1 Substituent N2 Substituent Key Features
Target 2-Cyanophenyl (1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl Unique sulfonyl-pyrrolidine linkage; potential enhanced metabolic stability
Compound 13 () (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl Thiazole ring for antiviral activity; acetylpiperidine for solubility
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor agonist; methoxy groups enhance receptor binding
Compound 16 () 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Hydroxybenzoyl group for cytochrome P450 activation
MNFO () Furan-2-ylmethyl Naphthalen-1-yl Application in cross-coupling reactions; aromaticity for material science uses

Key Structural Insights :

  • The target’s phenylsulfonyl-pyrrolidinylmethyl group distinguishes it from analogs with thiazole (Compound 13) or pyridinylethyl (S336) groups. This sulfonyl moiety may improve resistance to hydrolysis compared to esters or amides in flavoring agents .
  • Unlike flavor compounds (e.g., S336), the 2-cyanophenyl group could enhance binding to therapeutic targets, as seen in antiviral oxalamides with chlorophenyl substituents .

Pharmacological Activity and Selectivity

Antiviral Activity

Compounds in , such as 14 and 15, exhibit antiviral activity targeting HIV entry via CD4-binding site inhibition. Their thiazole-pyrrolidine-oxalamide structures suggest that the target compound’s pyrrolidinylmethyl group may similarly enhance viral entry inhibition, though cyanophenyl vs. chlorophenyl substituents could alter potency .

Enzyme Modulation
  • Cytochrome P450 (CYP) Inhibition : Compound S5456 () inhibits CYP3A4 by 51% at 10 µM, while related oxalamides show <50% inhibition. The target’s phenylsulfonyl group may reduce CYP interactions compared to pyridinylethyl substituents .
  • Soluble Epoxide Hydrolase (sEH) Inhibition: Adamantyl-containing oxalamides () demonstrate sEH inhibition.

Metabolic and Toxicological Profiles

Metabolic Stability
  • Flavoring oxalamides (e.g., S336) resist amide hydrolysis in hepatocytes, with metabolism dominated by oxidative pathways . The target’s phenylsulfonyl group may further stabilize the amide bond, extending half-life compared to methoxybenzyl analogs.
Toxicity
  • NOEL and Safety Margins: S336 has a NOEL of 100 mg/kg/day, with a safety margin >33 million for flavoring use . Therapeutic oxalamides (e.g., antiviral compounds) likely require lower exposure thresholds but may face stricter toxicity criteria.
  • Hazard Profiles: Structurally similar N1,N2-Di(pyridin-2-yl)oxalamide () is classified for acute oral toxicity (H302) and skin irritation (H315). The target’s cyanophenyl group may introduce distinct hazards, necessitating specific toxicological testing .
Analytical Data
  • LC-MS and NMR : Comparable to ’s compounds (e.g., Compound 13: LC-MS m/z 479.12 [M+H+]), the target’s molecular ion and fragmentation pattern would confirm its structure.
  • Purity : Antiviral oxalamides achieve >90% purity via HPLC (e.g., Compound 15: 95.0%) , suggesting the target compound meets similar standards.

Biological Activity

N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of modulating various receptor systems and enzyme activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A cyanophenyl group ,
  • A pyrrolidine ring substituted with a phenylsulfonyl moiety,
  • An oxalamide backbone .

This unique configuration is believed to contribute to its diverse biological effects.

This compound primarily acts as an inhibitor of deubiquitylating enzymes (DUBs) . DUBs play critical roles in regulating protein degradation and signal transduction pathways by removing ubiquitin from substrate proteins. By inhibiting these enzymes, the compound can potentially alter cellular signaling and protein homeostasis, which may influence various physiological processes .

Target Pathways

The primary biochemical pathways affected by this compound include:

  • Ubiquitin-proteasome pathway : Modulating protein turnover.
  • Cell signaling pathways : Affecting cellular responses to external stimuli.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against specific DUBs. For instance, it has shown IC50 values in the low micromolar range, indicating potent inhibition .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its therapeutic viability. Preliminary data suggest moderate bioavailability with potential for metabolic activation or deactivation via liver enzymes .

Case Studies and Research Findings

Several studies have explored the implications of DUB inhibition in therapeutic contexts:

  • Cancer Therapy : A study indicated that compounds inhibiting DUBs could enhance the efficacy of chemotherapeutics by promoting apoptosis in resistant cancer cell lines .
  • Neuroprotection : Research has highlighted the potential neuroprotective effects of DUB inhibitors in models of Alzheimer's disease, suggesting that modulation of protein degradation pathways may mitigate neurodegeneration.
  • Inflammatory Disorders : Another investigation showed that DUB inhibitors could reduce inflammatory responses in vitro, suggesting a role in managing autoimmune conditions.

Q & A

Synthesis and Optimization

Basic: Q: What are the critical steps in synthesizing N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide? A: The synthesis involves three key steps: (1) formation of the oxalamide core via condensation of oxalic acid derivatives with amines, (2) introduction of the 2-cyanophenyl group through coupling reactions, and (3) functionalization of the pyrrolidine ring with a phenylsulfonyl group. Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions .

Advanced: Q: How can researchers optimize low yields during the coupling of the pyrrolidine-sulfonyl moiety? A: Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Using coupling agents like HATU or EDCI to activate carboxylic intermediates.
  • Introducing microwave-assisted synthesis to enhance reaction kinetics.
  • Employing high-resolution LC-MS to monitor intermediate purity and adjust stoichiometry dynamically .

Structural Characterization

Basic: Q: What analytical techniques are essential for characterizing this compound? A: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm connectivity of the cyanophenyl and sulfonyl-pyrrolidine groups.
  • HPLC (>95% purity) to assess synthetic fidelity.
  • FT-IR to verify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

Advanced: Q: How can crystallographic data resolve ambiguities in stereochemistry? A: X-ray crystallography can elucidate the spatial arrangement of the pyrrolidine ring and sulfonyl group. For example, similar compounds show that sulfonyl groups induce chair conformations in pyrrolidine, affecting hydrogen-bonding networks. Synchrotron radiation may enhance resolution for low-crystallinity samples .

Biological Activity and Mechanism

Basic: Q: What preliminary assays are used to evaluate this compound's bioactivity? A: Standard assays include:

  • Enzyme inhibition assays (e.g., fluorescence-based) targeting proteases or kinases.
  • Cellular viability assays (MTT/XTT) in cancer cell lines (IC₅₀ determination).
  • Binding affinity studies (SPR or ITC) to quantify interactions with receptors like GPCRs .

Advanced: Q: How can contradictory data on its mechanism of action be resolved? A: Discrepancies (e.g., reported IC₅₀ variability) may stem from assay conditions (pH, co-solvents) or off-target effects. Solutions include:

  • Proteome-wide profiling (e.g., thermal shift assays) to identify secondary targets.
  • Knockout models (CRISPR/Cas9) to validate pathway specificity .

Stability and Solubility

Basic: Q: What are the stability profiles under standard laboratory conditions? A: The compound is stable at 4°C in inert atmospheres (N₂) but degrades at pH <3 or >10. Solubility is highest in DMSO (>50 mg/mL) but limited in aqueous buffers (<0.1 mg/mL), necessitating stock solutions in organic solvents .

Advanced: Q: How can researchers improve aqueous solubility for in vivo studies? A: Strategies include:

  • Prodrug design : Introducing phosphate esters or PEGylation.
  • Nanoformulation : Encapsulation in liposomes or cyclodextrins to enhance bioavailability .

Data Contradictions and Reproducibility

Basic: Q: How should researchers address discrepancies in reported enzymatic inhibition data? A: Validate assays using positive controls (e.g., known inhibitors) and replicate experiments across independent labs. Cross-reference batch purity (via LC-MS) to rule out synthetic variability .

Advanced: Q: What experimental designs mitigate batch-to-batch variability in bioactivity? A: Implement:

  • DoE (Design of Experiments) to optimize reaction parameters (e.g., solvent ratios, catalyst loading).
  • QC/QA protocols : Mandatory NMR/HPLC validation for each batch.
  • Open-access data sharing to benchmark results against published datasets .

Functionalization and Derivatives

Advanced: Q: What strategies enable selective modification of the cyanophenyl group? A: The electron-withdrawing cyano group directs electrophilic substitution to the meta position. Example reactions:

  • Nucleophilic aromatic substitution with amines (e.g., morpholine) under Pd catalysis.
  • Reductive cyano conversion to amines (H₂/Raney Ni) for derivatization .

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